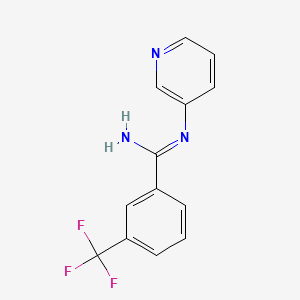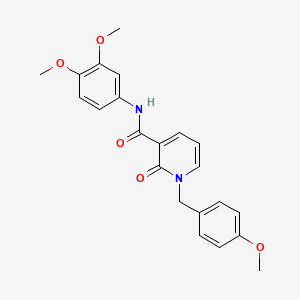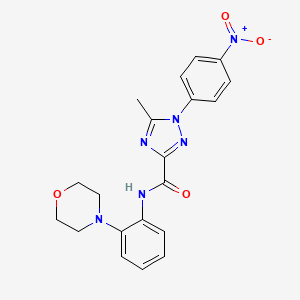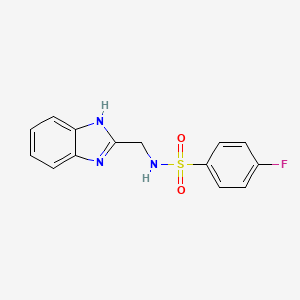
N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide
Vue d'ensemble
Description
N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide, also known as TFB-TPI, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the enzyme TPI (triosephosphate isomerase), which plays a crucial role in glycolysis, the metabolic pathway that converts glucose into energy. TFB-TPI has been studied for its potential as a therapeutic agent for cancer and other diseases.
Mécanisme D'action
N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide acts as a competitive inhibitor of TPI, binding to the enzyme's active site and preventing it from catalyzing the conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate (G3P). This leads to an accumulation of DHAP, which is toxic to cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to healthy cells. It has also been found to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide is its selectivity for cancer cells, which makes it a promising therapeutic agent. Another advantage is its ability to increase the effectiveness of other cancer treatments. However, this compound has some limitations in lab experiments, including its low solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several potential future directions for research on N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for cancer therapy.
Applications De Recherche Scientifique
N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide has been extensively studied for its potential as a therapeutic agent for cancer. Inhibition of TPI has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising target for cancer therapy. This compound has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
N'-pyridin-3-yl-3-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3/c14-13(15,16)10-4-1-3-9(7-10)12(17)19-11-5-2-6-18-8-11/h1-8H,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDUJTPWTQWWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NC2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B3134183.png)
![5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134190.png)

![Ethyl N-[2,4-dioxo-1-(thiophene-2-carbonylamino)pyrimidine-5-carbonyl]carbamate](/img/structure/B3134203.png)
![1-Phenyl-3-methyl-5-hydroxy-1'-thiourido-3'-methyl[4,5']bipyrazole](/img/structure/B3134206.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1H-imidazole-2-carbohydrazide](/img/structure/B3134231.png)

![methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate](/img/structure/B3134254.png)